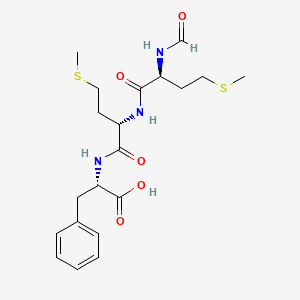

N-Formylmethionyl-methionyl-phenylalanine

Vue d'ensemble

Description

N-Formylmethionyl-methionyl-phenylalanine is a tripeptide compound that plays a significant role in various biological processes. It is known for its chemotactic properties, which means it can attract cells, particularly polymorphonuclear leukocytes (PMNs), to sites of infection or inflammation . This compound is a member of the N-formylated oligopeptide family, which are known to be potent activators of the immune response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylmethionyl-methionyl-phenylalanine typically involves the stepwise addition of amino acids. The process begins with the formylation of methionine, followed by the sequential addition of methionine and phenylalanine. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence of amino acids .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .

Analyse Des Réactions Chimiques

Types of Reactions

N-Formylmethionyl-methionyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in methionine, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: Substitution reactions can occur at the formyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include methionine sulfoxide from oxidation and various substituted derivatives from substitution reactions .

Applications De Recherche Scientifique

It appears you're asking for information on the applications of the compound N-Formylmethionyl-methionyl-phenylalanine. However, there seems to be a misunderstanding in the name of the compound. The correct name of the compound is N-Formylmethionyl-leucyl-phenylalanine (fMLF), which is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and macrophage activator . N-Formylmethionine (fMet) is a derivative of the amino acid methionine, which has a formyl group added to the amino group . It's specifically used for initiating protein synthesis from bacterial and organellar genes and can be removed post-translationally .

Here's a breakdown of its applications and related research:

Scientific Research Applications of N-Formylmethionyl-leucyl-phenylalanine (fMLF)

fMLF is a prototypical representative of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides either are, or mimic the actions of, N-formyl oligopeptides released by tissue bacteria . They attract and activate circulating blood leukocytes by binding to specific G protein-coupled receptors on these cells, thereby directing the inflammatory response to sites of bacterial invasion .

fMLF's Role in Immunity:

- Innate Immunity: fMLF is involved in the innate immunity mechanism for host defense against pathogens .

- Leukocyte Receptor Discovery: fMLF led to the first discovery of a leukocyte receptor for a chemotactic factor . It defined three different types of fMLF receptors that have complementary or opposing effects on inflammatory responses, as well as many other activities, and helped define the stimulus-response coupling mechanisms by which diverse chemotactic factors and their G protein-coupled receptors induce cellular function .

- Find-Me Signal: fMLF can act as a find-me signal, released by dead or dying cells to attract phagocytes to those cells, so that the phagocytes phagocytose the dead or dying cells, thereby clearing up the damage .

fMLF and Neutrophils:

- fMLF and other N-formylated oligopeptides have been found to be similarly active in human neutrophils .

fMLP and Tumor Necrosis Factor-alpha (TNF-α):

- fMLP can inhibit tumor necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils .

fMLP and Periprosthetic Joint Infection (PJI):

- fMLP treatment can reduce S. aureus infection levels . fMLP therapy may also reduce infection-induced peri-implant periosteal reaction, focal cortical loss, and areas of inflammatory infiltrate in mice distal femora . fMLP treatment has been shown to reduce pain behavior and increase weight-bearing at the implant leg in infected mice .

fMLP-induced PMN Recruitment:

Mécanisme D'action

N-Formylmethionyl-methionyl-phenylalanine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells. This binding activates intracellular signaling pathways that lead to the directed movement of these cells towards the source of the peptide. The primary molecular targets include formyl peptide receptors (FPRs), which play a crucial role in mediating the chemotactic response .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Formylmethionine-leucyl-phenylalanine: Another N-formylated tripeptide with similar chemotactic properties.

N-Formylmethionine: A simpler formylated amino acid used in the initiation of protein synthesis in bacteria.

Uniqueness

N-Formylmethionyl-methionyl-phenylalanine is unique due to its specific sequence of amino acids, which confers distinct chemotactic properties and receptor binding affinities. This makes it particularly effective in attracting immune cells and modulating inflammatory responses .

Activité Biologique

N-Formylmethionyl-methionyl-phenylalanine (fMMP) is a tripeptide that exhibits significant biological activity, particularly in the context of immune response and inflammation. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an N-formylated tripeptide that shares structural similarities with other formylated peptides known for their chemotactic properties. The presence of the formyl group is critical for its biological activity, particularly in stimulating immune cells such as neutrophils and macrophages.

-

Chemotaxis Induction :

- fMMP acts as a potent chemotactic agent, attracting neutrophils to sites of inflammation. It operates through specific receptors on phagocytic cells, facilitating their migration towards bacterial infection sites or damaged tissues .

- Studies have shown that fMMP can stimulate the chemotaxis of neutrophils isolated from various animal models, including rabbits and guinea pigs .

-

Cytokine Modulation :

- The peptide has been found to induce the secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner . This suggests a role in amplifying inflammatory responses during infections.

- Interestingly, fMMP also exhibits an inhibitory effect on TNF-alpha production in lipopolysaccharide (LPS)-stimulated human neutrophils, indicating potential anti-inflammatory properties under certain conditions .

- Phagocytosis Enhancement :

Table 1: Biological Activities of fMMP

Case Studies

-

Neutrophil Activation :

A study demonstrated that fMMP significantly increased the oxidative burst in neutrophils upon exposure to bacterial stimuli. This enhanced response was linked to improved bacterial clearance during infections . -

Cytokine Response :

Research involving human PBMCs showed that fMMP could modulate cytokine gene expression profiles, leading to increased levels of pro-inflammatory cytokines while also exhibiting inhibitory effects on TNF-alpha under certain conditions . -

Therapeutic Implications :

The dual role of fMMP as both a pro-inflammatory and anti-inflammatory agent suggests potential therapeutic applications in managing inflammatory diseases. Further studies are warranted to explore its utility in clinical settings .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWHFLBOUFJUNX-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208597 | |

| Record name | N-Formylmethionyl-methionyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59881-05-9 | |

| Record name | N-Formylmethionyl-methionyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylmethionyl-methionyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.